4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid
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Overview
Description
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid is an organic compound with the molecular formula C22H14O8. It is known for its complex structure, which includes a phthalic acid core substituted with a carboxyphenoxybenzoyl group.
Preparation Methods
The synthesis of 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid typically involves multi-step organic reactions. One common method includes the esterification of phthalic anhydride with 4-hydroxybenzoic acid, followed by subsequent carboxylation and benzoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid has several scientific research applications:
Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Fluorescence Sensing: The compound’s derivatives are employed in the development of fluorescent sensors for detecting various analytes, including nitrobenzene and metal ions.
Photocatalysis: It is used in the design of photocatalysts for environmental remediation, such as the degradation of organic pollutants under light irradiation.
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid in its applications involves its ability to form stable complexes with metal ions. These complexes exhibit unique electronic and structural properties that enable their use in sensing and catalysis. The molecular targets include metal ions and organic pollutants, and the pathways involve coordination chemistry and photochemical reactions .
Comparison with Similar Compounds
Similar compounds to 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid include:
4-(4-carboxyphenoxy)isophthalic acid: This compound has a similar structure but with different substitution patterns on the phthalic acid core.
4-(4-carboxyphenoxy)terephthalic acid: Another related compound with variations in the positioning of the carboxyphenoxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(14-5-10-17(21(26)27)18(11-14)22(28)29)12-1-6-15(7-2-12)30-16-8-3-13(4-9-16)20(24)25/h1-11H,(H,24,25)(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVBRPYFZIZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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